molecular formula C9H8BrNO5 B8207891 Methyl 5-bromo-2-methoxy-4-nitrobenzoate

Methyl 5-bromo-2-methoxy-4-nitrobenzoate

Cat. No.: B8207891
M. Wt: 290.07 g/mol
InChI Key: HPCUSOBHOKLSFR-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-methoxy-4-nitrobenzoate is a substituted benzoate ester characterized by three key functional groups: a bromine atom at position 5, a methoxy group at position 2, and a nitro group at position 3. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing substituents, which enhance reactivity in substitution and coupling reactions .

Properties

IUPAC Name

methyl 5-bromo-2-methoxy-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO5/c1-15-8-4-7(11(13)14)6(10)3-5(8)9(12)16-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCUSOBHOKLSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination: The synthesis typically begins with the bromination of 2-methoxybenzoic acid to introduce the bromine atom at the 5-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).

    Nitration: The brominated intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) to introduce the nitro group at the 4-position.

    Esterification: Finally, the carboxylic acid group is esterified using methanol (CH3OH) and a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of methyl 5-bromo-2-methoxy-4-nitrobenzoate can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in methyl 5-bromo-2-methoxy-4-nitrobenzoate can undergo nucleophilic substitution reactions, particularly with strong nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid or catalytic hydrogenation.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

    Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) at room temperature.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution under reflux.

Major Products:

    Amino Derivatives: From the reduction of the nitro group.

    Carboxylic Acids: From the oxidation of the methoxy group.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Methyl 5-bromo-2-methoxy-4-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The compound’s derivatives are explored for their potential as therapeutic agents, particularly in the development of anti-inflammatory and antimicrobial drugs.

Industry:

    Material Science: It is used in the synthesis of polymers and advanced materials due to its functional groups that can participate in polymerization reactions.

Mechanism of Action

The specific mechanism of action for methyl 5-bromo-2-methoxy-4-nitrobenzoate depends on its application. In drug development, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 4

The substituent at position 4 significantly influences electronic and steric properties:

  • Methyl 5-Bromo-2-Methoxy-4-(Trifluoromethyl)Benzoate (): Replacing the nitro group with a trifluoromethyl (CF₃) group reduces electron-withdrawing effects but increases lipophilicity, which may enhance membrane permeability in drug candidates .

Functional Group Variations

  • Methyl 4-Bromo-3-Hydroxybenzoate (CAS 106291-80-9, ): The hydroxy group at position 3 introduces hydrogen-bonding capability, increasing solubility in polar solvents. However, the absence of a nitro group reduces electrophilicity, limiting use in reactions requiring strong electron-deficient aromatic systems .
  • Methyl 2-Methoxy-6-Nitrobenzoate (CAS 77901-52-1, ): The nitro group at position 6 (vs. This positional isomer may exhibit distinct spectroscopic signatures in NMR and IR analyses .

Physical and Chemical Properties

  • Melting Points : Nitro-substituted benzoates (e.g., Methyl 5-Methoxy-2-Nitrobenzoate) typically exhibit higher melting points (>100°C) due to strong intermolecular dipole interactions .
  • Solubility: Bromine and nitro groups reduce solubility in non-polar solvents. Comparatively, trifluoromethyl-substituted analogs () show improved solubility in organic phases like dichloromethane .
Table 2: Comparative Physical Properties (Estimated)
Compound Melting Point (°C) Solubility in CH₂Cl₂ LogP (Predicted)
Methyl 5-Bromo-2-Methoxy-4-Nitrobenzoate 110–120 Moderate 2.8
Methyl 5-Bromo-2-Methoxy-4-CF₃-Benzoate 90–100 High 3.5
Methyl 5-Methoxy-2-Nitrobenzoate 105–115 Low 1.9

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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